

Introduction: Unveiling a Key Synthetic Scaffold

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Compound of Interest

Compound Name: 8-Methyl-1-tetralone

CAS No.: 51015-28-2

Cat. No.: B1583489

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8-Methyl-1-tetralone, a derivative of the bicyclic aromatic hydrocarbon 1-tetralone, serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, which features a benzo-fused cyclohexanone, is a recurring motif in numerous natural products and pharmacologically active compounds.[2][3] The strategic placement of the methyl group at the C8 position influences its reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **8-Methyl-1-tetralone**, offering field-proven insights for its application in research and development. The tetralone scaffold is integral to the synthesis of compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects, highlighting the importance of understanding its fundamental characteristics.[2]

Core Molecular Structure and Physicochemical Properties

8-Methyl-1-tetralone, systematically named 8-methyl-3,4-dihydronaphthalen-1(2H)-one, is an achiral molecule with the chemical formula $C_{11}H_{12}O$. [4][5] Its structure consists of a dihydronaphthalenone core with a methyl group substituted on the aromatic ring at position 8.

Key Identifiers and Properties:

- IUPAC Name: 8-methyl-3,4-dihydro-2H-naphthalen-1(2H)-one[5]

- CAS Number: 51015-28-2 is a commonly cited CAS for this structure, though it's important to note that chemical databases may list other identifiers.[5]
- Molecular Formula: C₁₁H₁₂O[4]
- Molecular Weight: 160.21 g/mol [4][5]

The presence of the ketone functional group and the aromatic ring are the primary determinants of its chemical reactivity, making it a versatile precursor for a variety of chemical transformations.

Caption: Chemical structure of **8-Methyl-1-tetralone**.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of **8-Methyl-1-tetralone** and its parent compound, 1-tetralone, for comparison.

Property	8-Methyl-1-tetralone	1-Tetralone (Parent Compound)
Molecular Formula	C ₁₁ H ₁₂ O[4]	C ₁₀ H ₁₀ O[1]
Molecular Weight	160.21 g/mol [4]	146.19 g/mol [1]
Appearance	Colorless oil[6]	Colorless liquid[1]
Boiling Point	282.8°C[7]	255-257°C[1]
Flash Point	118.7°C[7]	104.6°C[8]
Refractive Index	1.557[7]	1.5672[1]
Solubility	Insoluble in water, soluble in organic solvents.[1]	Insoluble in water, soluble in organic solvents.[1]

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of **8-Methyl-1-tetralone**. The combination of NMR, IR, and Mass Spectrometry provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.[9] For **8-Methyl-1-tetralone**, both ^1H and ^{13}C NMR provide distinct and interpretable signals. Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).[9]

- ^1H NMR (Proton NMR): The proton spectrum reveals the electronic environment of each hydrogen atom.
 - Aromatic Region (δ 7.0-7.3 ppm): Three signals are expected for the protons on the benzene ring. A triplet around δ 7.28 ppm and two doublets around δ 7.06-7.09 ppm are characteristic.[6]
 - Aliphatic Region (δ 2.0-3.0 ppm): The protons on the cyclohexanone ring appear in this region. The two protons adjacent to the carbonyl group (C2) typically appear as a triplet around δ 2.93 ppm. The protons at C3 and C4 will also produce distinct signals, often multiplets, around δ 2.06 and δ 2.63 ppm, respectively.[6]
 - Methyl Group (δ ~2.6 ppm): The three protons of the methyl group at C8 appear as a singlet around δ 2.62 ppm.[6]
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum indicates the number of unique carbon environments.
 - Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon (C1) is highly deshielded and appears as a distinct signal in the downfield region, around δ 200.21 ppm.[6]
 - Aromatic Carbons (δ 126-146 ppm): Six signals are expected for the six carbons of the aromatic ring, with quaternary carbons appearing at the lower field end of this range (e.g., δ 145.67, 141.47 ppm).[6]

- Aliphatic Carbons (δ 22-41 ppm): The three sp^3 hybridized carbons of the cyclohexanone ring (C2, C3, C4) resonate in this upfield region.[6]
- Methyl Carbon (δ ~23 ppm): The methyl carbon at C8 gives a signal around δ 22.99 ppm. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[10]

- Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of **8-Methyl-1-tetralone** is a strong, sharp absorption band corresponding to the C=O stretch of the conjugated ketone. This band typically appears around 1677 cm^{-1} .[6]
- C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .
- C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several weaker bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

- Molecular Ion (M^+): In an electron impact (EI) mass spectrum, **8-Methyl-1-tetralone** will show a molecular ion peak corresponding to its molecular weight. A peak at m/z 161, representing the protonated molecule $[M+H]^+$, is also commonly observed.[6][11]
- Fragmentation: Common fragmentation pathways involve the loss of small neutral molecules. A significant fragment is often observed at m/z 105, which may correspond to the loss of side chains and rearrangement.[6]

Summary of Spectroscopic Data

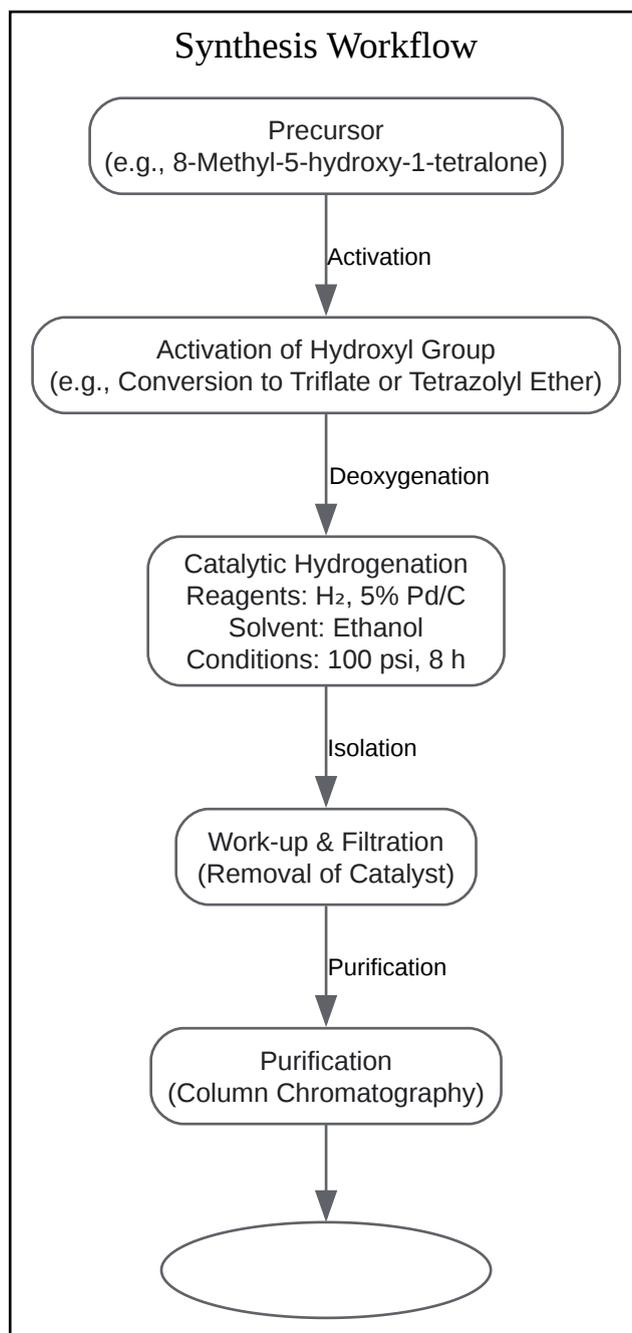
Technique	Key Feature	Observed Value / Region	Reference
¹ H NMR	Aromatic Protons	δ 7.06 - 7.28 ppm	[6]
	Aliphatic Protons (α-carbonyl)	δ 2.93 ppm (triplet)	[6]
	Methyl Protons	δ 2.62 ppm (singlet)	[6]
¹³ C NMR	Carbonyl Carbon (C=O)	δ 200.21 ppm	[6]
	Aromatic Carbons	δ 126.76 - 145.67 ppm	[6]
	Methyl Carbon	δ 22.99 ppm	[6]
IR	Carbonyl Stretch (C=O)	~1677 cm ⁻¹	[6]
MS	[M+H] ⁺	m/z 161	[6][11]
	Major Fragment	m/z 105	[6]

Synthesis and Experimental Protocols

Several synthetic routes to **8-Methyl-1-tetralone** have been reported.[12] One established method involves the catalytic hydrogenation of a precursor molecule. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability.

Example Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on a method involving the hydrogenation of a phenyltetrazolyl ether derivative.[6][12] The rationale for this multi-step approach is to efficiently introduce the methyl group and form the tetralone ring system from a commercially available starting material like 5-methoxy-1-tetralone.[12] The final deoxygenation step via hydrogenolysis is a key transformation to yield the target molecule.[6]

Workflow: Synthesis of **8-Methyl-1-tetralone**

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Sources

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